molecular formula C16H33Br B8378350 Pentadecane, 1-bromo-14-methyl- CAS No. 69001-51-0

Pentadecane, 1-bromo-14-methyl-

Cat. No.: B8378350
CAS No.: 69001-51-0
M. Wt: 305.34 g/mol
InChI Key: FTKOIBBYEGBFSO-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Research

Haloalkanes, also known as alkyl halides, represent a pivotal class of compounds in organic chemistry. They are derived from alkanes where one or more hydrogen atoms have been substituted by a halogen. libretexts.orgncert.nic.in These compounds are broadly classified as primary, secondary, or tertiary, depending on the number of alkyl groups attached to the carbon atom that is covalently bonded to the halogen. libretexts.orgstudypug.comchemguide.co.uk Branched bromoalkanes are a specific subclass of these compounds, featuring a non-linear carbon chain structure. youtube.comvedantu.com The presence of the carbon-halogen bond is a key feature, making haloalkanes valuable substrates in a variety of organic reactions, most notably nucleophilic substitution reactions. ncert.nic.in

Importance of Brominated Hydrocarbons in Contemporary Chemical Research

Brominated hydrocarbons, or organobromides, are crucial building blocks in modern chemical synthesis. nih.govsemanticscholar.org The carbon-bromine (C-Br) bond is highly versatile, allowing for the conversion of the bromine atom into a wide array of other functional groups. nih.gov This reactivity makes brominated compounds essential intermediates in the multi-step synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. acs.org Beyond their role as synthetic intermediates, brominated compounds have direct applications, such as their use in flame retardants and various medicines. azom.com The development of efficient bromination reactions remains an active area of research, underscoring their importance in the chemical industry. nih.govnih.gov

Unique Structural Features of Pentadecane (B166386), 1-bromo-14-methyl- and Research Implications

Pentadecane, 1-bromo-14-methyl- is a long-chain branched bromoalkane. Its structure consists of a fifteen-carbon pentadecane backbone, with a bromine atom substituted at the first carbon (C1) and a methyl group at the fourteenth carbon (C14). nih.gov This configuration defines it as a primary (1°) bromoalkane, as the carbon atom bonded to the bromine is attached to only one other alkyl group. chemguide.co.uk

The key structural features of this molecule are its long, lipophilic alkyl chain and the two functional ends: the reactive terminal bromo- group and the branched methyl group at the other end. The extended hydrocarbon chain imparts significant nonpolar character, while the C1-Br bond serves as the primary site for chemical reactivity, particularly nucleophilic substitution. ncert.nic.in The methyl branch at the C14 position, creating an iso-structure, influences the molecule's physical properties, such as its melting and boiling points, by affecting its ability to pack efficiently in a crystal lattice compared to its linear isomers. chemguide.co.ukvedantu.com

A known synthesis for this compound involves the reaction of 3-methylbutyl magnesium bromide with 1,11-dibromoundecane (B97371) in the presence of lithium copper chloride in a tetrahydrofuran (B95107) solvent. prepchem.com

The unique structure of Pentadecane, 1-bromo-14-methyl- suggests its utility as a specialized building block in organic synthesis. It is particularly suited for constructing molecules that require a long, lipophilic tail with a specific terminal branching pattern. Such structures are relevant in materials science for creating polymers with tailored properties or in medicinal chemistry for synthesizing analogs of biologically active lipids. For instance, related structures like (Z)-14-methyl-9-pentadecenoic acid have been investigated for their biological activity, indicating the potential research interest in molecules containing this 14-methylpentadecyl moiety. nih.gov

Below is a table summarizing the known properties of Pentadecane, 1-bromo-14-methyl- and its unbranched structural analog, 1-Bromopentadecane, for comparison.

PropertyPentadecane, 1-bromo-14-methyl-1-Bromopentadecane (for comparison)
Molecular Formula C16H33Br nih.govC15H31Br nist.govepa.gov
Molecular Weight 305.34 g/mol 291.31 g/mol sigmaaldrich.com
CAS Number 10881292 nih.gov629-72-1 nist.govepa.gov
Structure Type Primary, Branched BromoalkanePrimary, Linear Bromoalkane
Boiling Point Not specified159-160 °C at 5 mmHg sigmaaldrich.com
Melting Point Not specified17-19 °C sigmaaldrich.com
Density Not specified1.005 g/mL at 25 °C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69001-51-0

Molecular Formula

C16H33Br

Molecular Weight

305.34 g/mol

IUPAC Name

1-bromo-14-methylpentadecane

InChI

InChI=1S/C16H33Br/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h16H,3-15H2,1-2H3

InChI Key

FTKOIBBYEGBFSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCBr

Origin of Product

United States

Synthetic Methodologies and Strategies for Pentadecane, 1 Bromo 14 Methyl

Historical Overview of Brominated Alkane Synthesis Relevant to Pentadecane (B166386), 1-bromo-14-methyl-

The synthesis of brominated alkanes has been a cornerstone of organic chemistry for over a century, evolving from simple preparations to highly sophisticated methodologies. One of the earliest discovered bromoalkanes is bromoform (B151600) (tribromomethane), first prepared in 1832 by Löwig through the haloform reaction. wikipedia.org This class of reactions, along with the treatment of chloroform (B151607) with aluminium bromide, represented early methods for synthesizing simple polyhalogenated methanes. wikipedia.org

For monofunctionalized alkanes, free-radical halogenation emerged as a fundamental method for converting inert C-H bonds into reactive C-Br bonds. masterorganicchemistry.com This process, typically initiated by heat or UV light, allows for the direct bromination of an alkane feedstock. masterorganicchemistry.comresearchgate.net While effective, the lack of selectivity in early applications with highly symmetric or simple alkanes presented challenges for more complex substrates. masterorganicchemistry.com

Another classical and widely used approach is the conversion of alcohols into alkyl halides. masterorganicchemistry.com Treating an alcohol with hydrobromic acid (HBr) facilitates a substitution reaction (SN1 or SN2, depending on the alcohol's structure) to yield the corresponding alkyl bromide. masterorganicchemistry.com This method is particularly valuable as it leverages the vast availability of alcohols as starting materials. For instance, primary alcohols react reliably via an SN2 mechanism, while tertiary alcohols proceed through an SN1 pathway. masterorganicchemistry.com

The strategic importance of brominated organic compounds grew as their utility as intermediates in further chemical synthesis became apparent. researchgate.net They serve as key precursors in nucleophilic substitution and cross-coupling reactions, enabling the construction of more complex molecular frameworks. researchgate.net Over the decades, methods have expanded to include the addition of bromine or hydrogen bromide across alkenes and the use of specialized brominating agents like N-bromosuccinimide (NBS) for selective allylic bromination. nih.govlibretexts.org These foundational techniques paved the way for the development of the more targeted and controlled strategies required for synthesizing specific, complex molecules like Pentadecane, 1-bromo-14-methyl-.

Targeted Synthetic Routes to Pentadecane, 1-bromo-14-methyl-

The synthesis of a molecule with the specific structure of Pentadecane, 1-bromo-14-methyl- cannot be achieved by simple, non-selective bromination of the parent alkane. Instead, it necessitates a targeted approach that builds the molecule with the bromine and methyl groups in their precise locations.

Regioselectivity in the bromination of alkanes is a well-established principle governed by the stability of the radical intermediate formed during the reaction. youtube.comyoutube.com Unlike chlorination, which is relatively unselective, radical bromination exhibits a high degree of selectivity, favoring the substitution of hydrogen atoms at more substituted carbon atoms. masterorganicchemistry.commasterorganicchemistry.com The order of reactivity for C-H bonds is:

Tertiary (3°) > Secondary (2°) > Primary (1°)

This selectivity arises because the hydrogen abstraction step in bromination is endothermic, and according to Hammond's Postulate, the transition state resembles the alkyl radical product. masterorganicchemistry.com Therefore, the more stable the radical, the lower the activation energy to form it. youtube.commasterorganicchemistry.com For example, the bromination of propane (B168953) yields almost exclusively 2-bromopropane (B125204) because the secondary radical intermediate is significantly more stable than the primary radical. youtube.com

However, for a molecule like 14-methylpentadecane, direct radical bromination would not be a viable route to synthesize the 1-bromo isomer. The molecule contains one tertiary, multiple secondary, and two distinct primary C-H positions. Radical bromination would overwhelmingly favor substitution at the tertiary C-14 position, leading to 14-bromo-14-methylpentadecane as the major product. The desired 1-bromo isomer would be a very minor product, if formed at all, because terminal primary C-H bonds are the least reactive. researchgate.net Therefore, a synthetic strategy must install the bromine atom at the C-1 position through methods other than direct radical halogenation of the final hydrocarbon skeleton.

Relative Selectivity of Halogenation at Different C-H Bonds
HalogenPrimary (1°) C-HSecondary (2°) C-HTertiary (3°) C-H
Chlorination13.95.2
Bromination1821640

Pentadecane, 1-bromo-14-methyl- possesses a chiral center at the C-14 position due to the methyl branch. The synthesis of a single enantiomer of this compound would require a stereoselective approach. However, many common synthetic routes, particularly those involving radical intermediates, are not inherently stereoselective.

When a radical halogenation reaction creates a new stereocenter, it typically results in a racemic mixture of both (R) and (S) enantiomers. libretexts.org This is because the key intermediate is a trigonal planar alkyl radical. libretexts.org The incoming halogen can attack either face of the planar radical with equal probability, leading to a 50:50 mixture of the two possible stereoisomers. libretexts.org

To achieve a stereoselective synthesis of a specific enantiomer of Pentadecane, 1-bromo-14-methyl-, one would need to start with a chiral precursor. For example, a synthetic route could begin with a commercially available, enantiomerically pure branched alcohol, such as (R)- or (S)-3-methyl-1-butanol. This chiral starting material would then be incorporated into the carbon skeleton, establishing the stereochemistry at C-14 from the outset. Subsequent reactions to build the rest of the chain and introduce the bromine at C-1 would need to be chosen carefully to avoid disturbing the existing chiral center.

The construction of a complex molecule like Pentadecane, 1-bromo-14-methyl- is a prime example of where multi-step synthesis is essential. littleflowercollege.edu.infiveable.me Such syntheses are designed by working backward from the target molecule in a process called retrosynthetic analysis. youtube.com

A specific and effective synthesis of Pentadecane, 1-bromo-14-methyl- has been documented, which perfectly illustrates this principle. prepchem.com The synthesis involves the coupling of two smaller fragments, a strategy that ensures the methyl group and the bromine atom are placed at the desired positions.

The key reaction is a Kumada-type cross-coupling reaction. The synthetic route can be outlined as follows:

Reactants: The synthesis utilizes 1,11-dibromoundecane (B97371) and 3-methylbutyl magnesium bromide (an isoamyl Grignard reagent). prepchem.com

Catalyst: Lithium copper chloride (Li2CuCl4) is used to catalyze the coupling between the Grignard reagent and one of the C-Br bonds of the dibromoalkane. prepchem.com

Reaction: The Grignard reagent, prepared from 1-bromo-3-methylbutane (B150244), selectively displaces one of the bromine atoms on 1,11-dibromoundecane. This forms the C11-C12 bond of the final product's backbone.

Result: This sequence builds the full 16-carbon skeleton with the methyl group correctly positioned at C-14 and leaves a bromine atom at the C-1 position, yielding the target molecule, 1-bromo-14-methylpentadecane. prepchem.com

This multi-step approach circumvents the selectivity issues of direct bromination and provides complete control over the final structure. libretexts.org

Synthetic Route to Pentadecane, 1-bromo-14-methyl-
StepReactantsReagents/CatalystIntermediate/Product
11-bromo-3-methylbutane + MagnesiumTetrahydrofuran (B95107) (THF)3-methylbutyl magnesium bromide
23-methylbutyl magnesium bromide + 1,11-dibromoundecaneLithium copper chloride (Li₂CuCl₄) in THFPentadecane, 1-bromo-14-methyl-

The success of a multi-step synthesis relies heavily on the availability and preparation of the necessary precursors. littleflowercollege.edu.in For the targeted synthesis of Pentadecane, 1-bromo-14-methyl-, the key precursors are 1,11-dibromoundecane and 1-bromo-3-methylbutane (isoamyl bromide). prepchem.com

1,11-dibromoundecane: This is a long-chain α,ω-dihaloalkane. It can be synthesized from the corresponding diol, 1,11-undecanediol, via treatment with HBr, or from the dicarboxylic acid, undecanedioic acid, through a series of reactions. It is also commercially available from various chemical suppliers.

1-bromo-3-methylbutane: This branched alkyl halide is readily prepared from its corresponding alcohol, 3-methyl-1-butanol (isoamyl alcohol), which is an inexpensive and common solvent derived from fusel oil. The conversion is typically achieved by reacting the alcohol with HBr.

The Grignard reagent, 3-methylbutyl magnesium bromide, is prepared in situ by reacting 1-bromo-3-methylbutane with magnesium metal in an ether solvent like tetrahydrofuran (THF). prepchem.com The chemistry of these precursors is robust and well-understood, making this synthetic route reliable.

Alternative strategies for building similar long-chain methylated structures exist, such as those used to synthesize (Z)-14-methyl-9-pentadecenoic acid, which starts from 8-bromo-1-octanol (B1265630) and builds the carbon chain through acetylide chemistry. nih.gov While the specific reactions differ, the underlying principle of using functionalized, shorter-chain precursors to construct a complex target remains the same.

Advanced Catalytic Methods in Bromoalkane Synthesis

Modern organic synthesis is increasingly reliant on advanced catalytic methods to achieve high efficiency and selectivity. While the synthesis of Pentadecane, 1-bromo-14-methyl- can be accomplished with classical methods, recent developments in catalysis offer powerful tools for constructing complex alkyl halides, especially those with defined stereochemistry.

One such advanced area is the combination of photoredox catalysis with transition metal catalysis. For instance, a recently developed method enables the enantioselective carbonylative coupling of alkyl halides with amines by merging photoredox and chiral nickel catalysis. acs.org In this type of reaction, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process to generate a carbon-centered radical from an alkyl halide. acs.org A separate chiral nickel catalyst can then intercept this radical in a stereoselective manner to form a new bond. acs.org

While this specific example produces chiral amides, the underlying principle of using dual catalytic cycles to generate and control reactive radical intermediates is highly relevant. It represents a frontier in synthetic chemistry that could be adapted to create complex bromoalkanes with high enantiopurity. Such methods could potentially offer alternative routes to chiral building blocks or even allow for the late-stage functionalization of complex molecules with high selectivity, expanding the toolkit for synthesizing challenging targets like specific enantiomers of Pentadecane, 1-bromo-14-methyl-.

Green Chemistry Principles in Synthetic Design for Pentadecane, 1-bromo-14-methyl-

The application of green chemistry principles to the synthesis of Pentadecane, 1-bromo-14-methyl- aims to reduce the environmental footprint of the manufacturing process. This involves a critical evaluation of reagents, solvents, and reaction conditions to enhance safety, efficiency, and sustainability.

Atom Economy and Waste Prevention:

Use of Safer Solvents and Reagents:

Tetrahydrofuran (THF), a common solvent in Grignard reactions, has associated environmental and safety concerns. Green chemistry encourages the use of safer solvents, such as water or other benign alternatives, whenever feasible. dergipark.org.tr While Grignard reagents are highly reactive with water, research into performing coupling reactions in alternative, greener solvents or even under solvent-free conditions is an active area of investigation. dergipark.org.tr

Furthermore, the development of environmentally friendly brominating agents is a key aspect of green chemistry. researchgate.netcambridgescholars.com Traditional methods often use elemental bromine, which is hazardous. The use of reagents like a 2:1 bromide:bromate mixture, which can be generated from industrial bromine recovery processes, offers a safer and more sustainable alternative for bromination reactions. researchgate.net

Catalysis and Energy Efficiency:

The use of a catalyst, such as lithium copper chloride, is in line with green chemistry principles as it allows for a more efficient reaction pathway. However, exploring more abundant and less toxic metal catalysts, such as iron, is a growing trend in sustainable chemistry. unibe.ch Recent advancements have demonstrated the potential of using iron catalysts in cross-coupling reactions, which could be applicable to the synthesis of long-chain bromoalkanes. unibe.ch

Conducting reactions at ambient temperature and pressure, when possible, can significantly reduce energy consumption. While the described synthesis for Pentadecane, 1-bromo-14-methyl- involves cooling, optimizing the reaction conditions to minimize energy input would contribute to a greener process. prepchem.com

Renewable Feedstocks:

A long-term goal of green chemistry is the use of renewable feedstocks. While the current synthesis likely relies on petrochemical-derived starting materials, future research could explore the use of bio-based sources for producing the necessary hydrocarbon chains.

Green Chemistry PrincipleApplication to Pentadecane, 1-bromo-14-methyl- Synthesis
Prevention Designing syntheses to minimize waste. dergipark.org.tr
Atom Economy Exploring alternative reactions to maximize the incorporation of starting materials into the final product. dergipark.org.tr
Less Hazardous Chemical Syntheses Utilizing safer brominating agents and avoiding toxic reagents. dergipark.org.trresearchgate.netcambridgescholars.com
Designing Safer Chemicals The final product itself should be designed to have minimal toxicity.
Safer Solvents and Auxiliaries Replacing hazardous solvents like THF with greener alternatives. dergipark.org.tr
Design for Energy Efficiency Optimizing reaction conditions to reduce energy consumption. dergipark.org.tr
Use of Renewable Feedstocks Investigating bio-based sources for the starting materials. dergipark.org.tr
Reduce Derivatives Avoiding unnecessary protection and deprotection steps. nih.govresearchgate.net
Catalysis Employing efficient and non-toxic catalysts, such as iron-based catalysts. dergipark.org.trunibe.ch
Design for Degradation Ensuring the product can break down into harmless substances after use.
Real-time analysis for Pollution Prevention Monitoring the reaction to prevent the formation of byproducts. dergipark.org.tr
Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substance that minimize the potential for chemical accidents. dergipark.org.tr

By integrating these green chemistry principles, the synthesis of Pentadecane, 1-bromo-14-methyl- can be made more sustainable, safer, and more efficient.

Reaction Mechanisms and Chemical Transformations of Pentadecane, 1 Bromo 14 Methyl

Nucleophilic Substitution Reactions (S\textsubscript{N}1 and S\textsubscript{N}2 Pathways)

Nucleophilic substitution is a primary class of reactions for alkyl halides. pressbooks.pub For Pentadecane (B166386), 1-bromo-14-methyl-, which is a primary alkyl halide, the S\textsubscript{N}2 mechanism is strongly favored over the S\textsubscript{N}1 pathway. masterorganicchemistry.compressbooks.pub

The S\textsubscript{N}2 (Substitution, Nucleophilic, Bimolecular) reaction involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This backside attack leads to an inversion of configuration at the carbon center. Given the minimal steric hindrance at the primary carbon of Pentadecane, 1-bromo-14-methyl-, this pathway is highly efficient.

Conversely, the S\textsubscript{N}1 (Substitution, Nucleophilic, Unimolecular) mechanism is highly disfavored. This pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com Primary carbocations are exceedingly unstable, making their formation a high-energy, and therefore unlikely, event. ksu.edu.sastackexchange.com Consequently, reactions of Pentadecane, 1-bromo-14-methyl- that proceed under substitution conditions will overwhelmingly follow the S\textsubscript{N}2 pathway.

Halogen exchange reactions are classic examples of S\textsubscript{N}2 processes. nih.gov The Finkelstein reaction, for instance, allows for the conversion of an alkyl bromide into an alkyl iodide. In this process, 1-bromo-14-methylpentadecane would be treated with a solution of sodium iodide (NaI) in acetone (B3395972).

The mechanism proceeds via a typical S\textsubscript{N}2 pathway. The iodide ion (I⁻) acts as the nucleophile, attacking the C1 carbon and displacing the bromide ion (Br⁻). The reaction is driven to completion because sodium bromide (NaBr) is insoluble in acetone and precipitates out of the solution, effectively removing a product and shifting the equilibrium according to Le Châtelier's principle.

Similarly, other halogen exchange reactions can be performed. To synthesize the corresponding alkyl fluoride (B91410), a Swarts reaction could be employed, using a metal fluoride like AgF or Hg₂F₂. unacademy.com

Halogen Exchange Reactions (SN2 Pathway)
ReactantReagentSolventProductReaction Name
Pentadecane, 1-bromo-14-methyl-NaIAcetonePentadecane, 1-iodo-14-methyl-Finkelstein Reaction
Pentadecane, 1-bromo-14-methyl-AgF(various)Pentadecane, 1-fluoro-14-methyl-Swarts Reaction

The S\textsubscript{N}2 mechanism provides a powerful tool for introducing a wide variety of functional groups by forming new carbon-heteroatom bonds. nih.govnih.gov By selecting an appropriate nucleophile, 1-bromo-14-methylpentadecane can be converted into a diverse range of derivatives. These reactions are fundamental in synthetic organic chemistry for building more complex molecules. studysmarter.co.uk

Key transformations include:

Synthesis of Ethers: Reaction with an alkoxide ion (RO⁻), such as sodium ethoxide, yields an ether (Williamson Ether Synthesis).

Synthesis of Nitriles: Using sodium cyanide (NaCN) as the nucleophile introduces a cyano group, extending the carbon chain by one.

Synthesis of Azides: Sodium azide (B81097) (NaN₃) reacts to form an alkyl azide, a versatile intermediate for synthesizing amines.

Synthesis of Thiols: A thiol can be formed using sodium hydrosulfide (B80085) (NaSH).

SN2 Derivatization Reactions
ReactantNucleophile (Reagent)Product ClassProduct Name
Pentadecane, 1-bromo-14-methyl-HO⁻ (e.g., NaOH)Alcohol14-Methylpentadecan-1-ol
Pentadecane, 1-bromo-14-methyl-CH₃CH₂O⁻ (e.g., NaOCH₂CH₃)Ether1-Ethoxy-14-methylpentadecane
Pentadecane, 1-bromo-14-methyl-CN⁻ (e.g., NaCN)Nitrile15-Methylhexadecanenitrile
Pentadecane, 1-bromo-14-methyl-N₃⁻ (e.g., NaN₃)Azide1-Azido-14-methylpentadecane
Pentadecane, 1-bromo-14-methyl-HS⁻ (e.g., NaSH)Thiol14-Methylpentadecane-1-thiol

Elimination Reactions (E1 and E2 Pathways) and Alkene Formation

Elimination reactions of alkyl halides lead to the formation of alkenes. youtube.com For Pentadecane, 1-bromo-14-methyl-, the E2 (Elimination, Bimolecular) mechanism is the predominant pathway, especially when a strong, non-nucleophilic base is used. masterorganicchemistry.com The E2 reaction is a concerted process where the base removes a proton from a β-carbon (C2) while the C-Br bond breaks simultaneously to form a double bond. youtube.com

The E1 (Elimination, Unimolecular) pathway is not a significant route for this compound for the same reason the S\textsubscript{N}1 pathway is disfavored: it would require the formation of an unstable primary carbocation intermediate. masterorganicchemistry.com E1 reactions typically compete with S\textsubscript{N}1 reactions and are favored by heat and weak bases, conditions that are not effective for primary alkyl halides. ksu.edu.sa

To favor elimination over the competing S\textsubscript{N}2 reaction, a sterically hindered, strong base such as potassium tert-butoxide (t-BuOK) is often employed. The bulkiness of the base makes it difficult to act as a nucleophile at the C1 position, so it preferentially acts as a base, abstracting a proton from the more accessible C2 position. youtube.com

Regioselectivity: This refers to the preference for forming a double bond at one position over another. In the case of 1-bromo-14-methylpentadecane, the bromine is on C1. The only adjacent carbon with hydrogens (β-hydrogens) is C2. Therefore, elimination can only occur in one direction to form the double bond between C1 and C2. This results in a single constitutional isomer, 14-methylpentadec-1-ene . Consequently, there is no regioselectivity to consider (e.g., Zaitsev's vs. Hofmann's rule), as only one regioisomer is possible. libretexts.org

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z alkenes). khanacademy.orgchemistrysteps.com Since the product, 14-methylpentadec-1-ene, is a terminal alkene (the double bond involves C1), it cannot exist as E/Z isomers. Thus, stereoselectivity is not a factor in this specific elimination reaction.

Organometallic Reactions Involving Carbon-Bromine Bonds

The C-Br bond in 1-bromo-14-methylpentadecane is suitable for the formation of organometallic reagents, which are powerful tools in synthesis for creating new carbon-carbon bonds. byjus.com

One of the most important organometallic reactions for an alkyl halide is the formation of a Grignard reagent. wikipedia.org By reacting 1-bromo-14-methylpentadecane with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), 14-methylpentadecylmagnesium bromide is formed. leah4sci.com

The mechanism of formation is complex and thought to involve radical intermediates on the surface of the magnesium metal. alfredstate.edu The resulting Grignard reagent effectively reverses the polarity of the C1 carbon, transforming it from an electrophilic site into a highly nucleophilic one (a carbanion equivalent). leah4sci.com

This potent nucleophile can react with a wide array of electrophiles:

Reaction with Carbonyls: It will add to aldehydes and ketones to form alcohols. byjus.com Reaction with formaldehyde (B43269) produces a primary alcohol, while reaction with other aldehydes gives secondary alcohols, and ketones yield tertiary alcohols.

Reaction with Carbon Dioxide: Grignard reagents react with CO₂ followed by an acidic workup to produce carboxylic acids, extending the carbon chain by one.

Reaction with Epoxides: Nucleophilic attack on the less substituted carbon of an epoxide (like ethylene (B1197577) oxide) results in a primary alcohol with a two-carbon chain extension.

Reactions of 14-Methylpentadecylmagnesium Bromide
Grignard ReagentElectrophileIntermediateFinal Product (after workup)
14-Methylpentadecylmagnesium BromideFormaldehyde (CH₂O)Alkoxide15-Methylhexadecan-1-ol
14-Methylpentadecylmagnesium BromideCarbon Dioxide (CO₂)Carboxylate15-Methylhexadecanoic acid
14-Methylpentadecylmagnesium BromideAcetone ((CH₃)₂CO)Alkoxide2,15-Dimethylhexadecan-2-ol
14-Methylpentadecylmagnesium BromideEthylene OxideAlkoxide16-Methylheptadecan-1-ol

Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and primary bromoalkanes like Pentadecane, 1-bromo-14-methyl- are common coupling partners. These reactions are typically catalyzed by transition metals, most notably palladium and nickel complexes. wikipedia.orgwikipedia.org The general mechanism involves the oxidative addition of the bromoalkane to a low-valent metal center, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Several named coupling reactions are applicable to substrates such as Pentadecane, 1-bromo-14-methyl-. These include the Kumada, Negishi, Suzuki, Stille, Sonogashira, and Heck couplings, each utilizing a different organometallic reagent.

Kumada Coupling: This reaction employs a Grignard reagent (R-MgBr) as the organometallic partner. wikipedia.orgorganic-chemistry.org For Pentadecane, 1-bromo-14-methyl-, a Kumada coupling would involve its reaction with a Grignard reagent in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org

Negishi Coupling: In a Negishi coupling, an organozinc reagent is used. wikipedia.orgorganic-chemistry.org These reactions are known for their high functional group tolerance and are catalyzed by palladium or nickel. wikipedia.org The reaction of Pentadecane, 1-bromo-14-methyl- with an organozinc compound would provide a reliable method for carbon chain extension or the introduction of various organic moieties.

Suzuki Coupling: The Suzuki coupling utilizes an organoboron reagent, such as a boronic acid or ester, in the presence of a base. libretexts.orgorganic-chemistry.org This reaction is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org

Stille Coupling: The Stille reaction involves the use of an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Sonogashira Coupling: This coupling reaction is specific for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org While typically applied to sp2-hybridized halides, modifications can allow for the coupling of sp3-hybridized halides like Pentadecane, 1-bromo-14-methyl-.

Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgnih.gov This reaction would allow for the introduction of the 14-methylpentadecyl group onto an alkene.

Table 1: Overview of Common Coupling Reactions

Reaction Name Organometallic Reagent Catalyst Key Features
Kumada Coupling Grignard Reagent (R-MgX) Ni or Pd Highly reactive, sensitive to functional groups. wikipedia.orgorganic-chemistry.org
Negishi Coupling Organozinc (R-ZnX) Ni or Pd High functional group tolerance. wikipedia.orgorganic-chemistry.org
Suzuki Coupling Organoboron (R-B(OR)2) Pd Stable, non-toxic reagents, requires a base. libretexts.orgorganic-chemistry.org
Stille Coupling Organotin (R-SnR'3) Pd Versatile, but reagents are toxic. organic-chemistry.orgwikipedia.org
Sonogashira Coupling Terminal Alkyne Pd/Cu Forms C(sp3)-C(sp) bonds. organic-chemistry.orgwikipedia.org
Heck Reaction Alkene Pd Forms a new C-C bond at an alkene. organic-chemistry.orgnih.gov

Radical Reactions of Brominated Alkanes

The carbon-bromine bond in Pentadecane, 1-bromo-14-methyl- can undergo homolytic cleavage to generate a primary alkyl radical. This process can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by heat or light. Once formed, the 14-methylpentadecyl radical can participate in various radical chain reactions.

A typical radical reaction involves three main stages:

Initiation: The formation of initial radicals. In the context of brominated alkanes, this can be the homolytic cleavage of the C-Br bond.

Propagation: A series of steps where a radical reacts to form a new molecule and another radical, which continues the chain. This could involve the alkyl radical adding to a multiple bond or abstracting an atom from another molecule.

Termination: The destruction of radicals, usually by combination or disproportionation, which ends the chain reaction.

For instance, in the presence of an unsaturated compound, the 14-methylpentadecyl radical could add across the double or triple bond, leading to the formation of a new, more complex molecule. Radical cyclization reactions are also a significant class of radical transformations, though they typically require an appropriately positioned unsaturated functional group within the same molecule. brandeis.edunih.gov

Thermal and Photochemical Decomposition Pathways

Thermal Decomposition: When heated, long-chain bromoalkanes like Pentadecane, 1-bromo-14-methyl- can undergo elimination reactions. The most common pathway is dehydrobromination, a type of β-hydride elimination, to form an alkene and hydrogen bromide. nih.govyoutube.com In this process, a hydrogen atom from the carbon adjacent to the carbon bearing the bromine is removed along with the bromine atom. For Pentadecane, 1-bromo-14-methyl-, this would primarily result in the formation of 14-methylpentadec-1-ene. The high temperatures required for thermal decomposition can also lead to cracking, where the carbon chain breaks into smaller fragments. youtube.com

Photochemical Decomposition: The absorption of ultraviolet (UV) light can also induce the decomposition of bromoalkanes. dalalinstitute.com The energy from the photons can cause the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This photolytic cleavage generates a 14-methylpentadecyl radical and a bromine radical. dalalinstitute.com These radicals can then initiate further reactions, such as those described in the radical reactions section, or they can recombine.

Advanced Spectroscopic and Analytical Characterization Techniques for Pentadecane, 1 Bromo 14 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For Pentadecane (B166386), 1-bromo-14-methyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity.

¹H NMR Spectral Analysis of Branched Alkyl Bromides

The ¹H NMR spectrum of Pentadecane, 1-bromo-14-methyl-, is characterized by distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of these protons is influenced by their local electronic environment.

Methylene (B1212753) Protons Adjacent to Bromine (-CH₂Br): The two protons on the carbon directly bonded to the electronegative bromine atom (C1) are deshielded and appear as a triplet at approximately 3.40 ppm. The triplet multiplicity arises from scalar coupling to the two adjacent protons on C2.

Methylene Chain Protons (-(CH₂)₁₁-): The protons of the long methylene chain (C3 to C13) are shielded and their signals overlap, producing a large, broad peak in the region of 1.25-1.40 ppm.

Methine Proton (-CH-): The single proton at the branching point (C14) is expected to appear as a multiplet around 1.50-1.60 ppm, due to coupling with the neighboring methylene and methyl protons.

Terminal Methyl Protons (-CH₃): The six protons of the two methyl groups at the C14 position are chemically equivalent and appear as a doublet at approximately 0.86 ppm, resulting from coupling with the C14 methine proton.

Methylene Protons Beta to Bromine (-CH₂-CH₂Br): The protons on C2 will be slightly deshielded by the inductive effect of the bromine atom and are expected to resonate as a multiplet around 1.85 ppm. pressbooks.pub

Predicted ¹H NMR Data for Pentadecane, 1-bromo-14-methyl-

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1 (-CH₂Br)~3.40Triplet (t)2H
H-2~1.85Multiplet (m)2H
H-3 to H-13~1.25-1.40Multiplet (m)22H
H-14 (-CH-)~1.50-1.60Multiplet (m)1H
H-15, H-16 (-CH₃)~0.86Doublet (d)6H

¹³C NMR Spectral Analysis of Branched Alkyl Bromides

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The presence of the bromine atom and the methyl branching creates a unique set of signals.

Carbon bonded to Bromine (C-1): This carbon is significantly deshielded by the attached bromine atom, with an expected chemical shift around 33-34 ppm.

Alkyl Chain Carbons: The carbons of the long methylene chain (C-3 to C-12) will have overlapping signals in the typical alkane region of 28-30 ppm. Carbons closer to the termini or the branch point will have distinct shifts. For instance, C-2 is expected around 32-33 ppm, and C-13 around 35-36 ppm.

Branching Point Carbons: The methine carbon (C-14) is expected to resonate around 39-40 ppm, while the terminal methyl carbons (C-15 and C-16) will be the most shielded, appearing at approximately 22-23 ppm.

Predicted ¹³C NMR Data for Pentadecane, 1-bromo-14-methyl-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-CH₂Br)~33.5
C-2~32.8
C-3~28.7
C-4 to C-12~29.0-29.7
C-13~35.5
C-14 (-CH-)~39.2
C-15, C-16 (-CH₃)~22.7

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.orglibretexts.org For Pentadecane, 1-bromo-14-methyl-, a COSY spectrum would show a cross-peak between the H-1 triplet (~3.40 ppm) and the H-2 multiplet (~1.85 ppm), confirming their adjacency. It would also reveal correlations between the C-14 methine proton and the protons of the C-13 methylene and the terminal methyl groups, definitively placing the branch point. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. wikipedia.orglibretexts.org An HSQC spectrum would show a cross-peak between the ¹H signal at ~3.40 ppm and the ¹³C signal at ~33.5 ppm, confirming this as the -CH₂Br group. Similarly, it would link the methyl proton signal (~0.86 ppm) to the methyl carbon signal (~22.7 ppm). slideshare.net

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of Pentadecane, 1-bromo-14-methyl-. A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2. savemyexams.com This is due to the natural isotopic abundance of bromine, which exists as ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%). youtube.com For C₁₆H₃₃Br, HRMS would detect two molecular ions with masses corresponding to [C₁₆H₃₃⁷⁹Br]⁺ and [C₁₆H₃₃⁸¹Br]⁺, confirming the presence of one bromine atom and the compound's elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing the purity of a sample and identifying components in a mixture. nih.gov

The sample is first vaporized and separated on a GC column. The retention time helps in identifying the compound based on its boiling point and interaction with the column's stationary phase. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. nih.gov

The resulting mass spectrum serves as a molecular fingerprint. For Pentadecane, 1-bromo-14-methyl-, the fragmentation pattern is predictable:

Molecular Ion (M⁺): The parent ion peaks would be observed at m/z values corresponding to the molecular weight, showing the characteristic isotopic pattern for bromine (e.g., for C₁₆H₃₃Br, peaks at m/z 304 and 306). These peaks may be of low intensity.

Loss of Bromine: The C-Br bond is relatively weak, leading to a prominent peak corresponding to the loss of the bromine atom ([M-Br]⁺), resulting in an alkyl cation at m/z 225.

Alpha-Cleavage: Fragmentation often occurs at the branch point. Cleavage of the bond between C-13 and C-14 would generate characteristic fragment ions.

Alkyl Fragments: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) is characteristic of long-chain alkanes and would be observed due to the cleavage of C-C bonds along the chain. libretexts.org Common fragments would include CnH2n+1 ions like those at m/z 43, 57, 71, etc. nih.gov

Predicted Major Fragments in the GC-MS of Pentadecane, 1-bromo-14-methyl-

m/zProposed FragmentNotes
304/306[C₁₆H₃₃Br]⁺Molecular ion peaks, showing 1:1 isotopic ratio. savemyexams.com
225[C₁₆H₃₃]⁺Loss of Br radical.
57[C₄H₉]⁺Common alkyl fragment, often the base peak. docbrown.info
43[C₃H₇]⁺Common alkyl fragment. nih.gov

Comprehensive Two-Dimensional Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (GC×GC-HRTOFMS)

Comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HRTOFMS) stands as a powerful technique for the detailed analysis of complex mixtures containing compounds such as Pentadecane, 1-bromo-14-methyl-. This method provides an enhanced peak capacity and separation power compared to conventional one-dimensional GC-MS.

The primary advantage of GC×GC-HRTOFMS lies in its ability to separate co-eluting compounds, which is particularly beneficial in complex matrices. rsc.org The high-resolution mass spectrometer provides accurate mass measurements, enabling the determination of elemental compositions for unknown peaks and increasing confidence in compound identification. rsc.org

In the analysis of a sample containing Pentadecane, 1-bromo-14-methyl-, the GC×GC system would separate the components based on their volatility in the first dimension and polarity in the second dimension. The resulting two-dimensional chromatogram would show highly resolved peaks. The HRTOFMS would then provide high-resolution mass spectra for each peak. The identification of Pentadecane, 1-bromo-14-methyl- would be confirmed by matching its mass spectrum against spectral libraries (like NIST), evaluating the accurate mass of the molecular ion and key fragment ions, and using its calculated linear retention index (LRI). rsc.org For instance, the presence of the bromine atom would be evident from the characteristic isotopic pattern (79Br and 81Br) in the mass spectrum of the molecular ion and bromine-containing fragments.

Table 1: Illustrative GC×GC-HRTOFMS Data for Compound Identification

Parameter Observation for Pentadecane, 1-bromo-14-methyl- Significance
Library Match Quality A high match score against entries for similar bromoalkanes. Provides initial, putative identification.
Accurate Mass Measurement Low mass error (e.g., < 5 ppm) for the molecular ion [C₁₆H₃₃Br]⁺. Confirms the elemental formula, adding high confidence to the identification. rsc.org
Isotopic Pattern Presence of M+ and M+2 peaks with approximately 1:1 intensity. Characteristic signature of a monobrominated compound.

| Linear Retention Index (LRI) | Consistent with the expected value for a branched C16 bromoalkane. | Provides an additional layer of confirmation based on chromatographic behavior. rsc.org |

This multi-faceted approach ensures a high degree of certainty in the identification of the target analyte, even in the presence of numerous other hydrocarbons. rsc.orgacs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying the functional groups present in a molecule. For Pentadecane, 1-bromo-14-methyl-, these methods would confirm the presence of the alkyl chain and the carbon-bromine bond.

Raman spectroscopy provides complementary information. While C-H stretching and bending modes are also visible, the C-Br stretch often gives a distinct and easily identifiable signal in the Raman spectrum. researchgate.net The symmetrical vibrations of the carbon backbone are also typically strong in Raman spectra.

Table 2: Expected Vibrational Frequencies for Pentadecane, 1-bromo-14-methyl-

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Method
C-H Stretching (Alkyl) ~2850 - 2975 IR (Strong), Raman (Strong)
C-H Bending (Alkyl) ~1370 - 1470 IR (Moderate), Raman (Moderate)
C-Br Stretching ~550 - 750 IR (Moderate-Strong), Raman (Strong)

Note: These are generalized ranges based on data for similar bromoalkanes. docbrown.infonih.govresearchgate.net

Advanced Chromatographic Methods for Separation and Quantification

For the separation and quantification of a non-polar compound like Pentadecane, 1-bromo-14-methyl-, advanced chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC) can be adapted for the analysis of bromoalkanes. Given the non-polar nature of Pentadecane, 1-bromo-14-methyl-, a reversed-phase (RP) HPLC method would be most appropriate. sielc.comsielc.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.

A typical method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com Due to the high hydrophobicity of the compound, a high percentage of the organic solvent (acetonitrile) would be required for elution. Detection could be achieved using a UV detector at a low wavelength (around 210 nm), as bromoalkanes lack a strong chromophore, or more effectively, with a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity. sielc.com However, HPLC may present challenges due to the compound's poor solubility in highly aqueous mobile phases, which can lead to issues like poor peak shape or ligand collapse on some stationary phases. hplc.eu

Table 3: Hypothetical HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 3 µm) sielc.com
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water sielc.com
Flow Rate 1.0 mL/min
Detector UV at 210 nm or Mass Spectrometer (MS) sielc.com

| Injection Volume | 10 µL |

Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for the analysis of non-polar compounds. wikipedia.orglibretexts.org SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. shimadzu.com Supercritical CO₂ has low viscosity and high diffusivity, properties that are intermediate between a gas and a liquid. shimadzu.com

These properties allow for faster separations and higher efficiency compared to HPLC, without the need for large volumes of organic solvents. chromatographyonline.com For Pentadecane, 1-bromo-14-methyl-, SFC would provide rapid analysis with excellent resolution. The technique operates similarly to normal-phase chromatography, making it ideal for separating non-polar species. wikipedia.org A co-solvent, such as methanol, may be added to the CO₂ to modify the mobile phase's polarity and optimize the separation. chromatographyonline.com SFC is therefore a powerful, "greener" chromatographic technique well-suited for the analysis of this compound. youtube.com

Table 4: Potential Supercritical Fluid Chromatography (SFC) Method

Parameter Condition
Column Packed column similar to those used in HPLC (e.g., silica (B1680970), diol)
Mobile Phase Supercritical CO₂ with a small percentage of a modifier (e.g., Methanol)
Temperature Above 31.1 °C (for CO₂) chromatographyonline.com
Pressure Above 7.38 MPa (for CO₂) chromatographyonline.com

| Detector | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) |

Theoretical and Computational Studies of Pentadecane, 1 Bromo 14 Methyl

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. wikipedia.org These methods solve the electronic Schrödinger equation to predict a wide range of chemical properties from first principles. wikipedia.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it particularly suitable for large molecules like Pentadecane (B166386), 1-bromo-14-methyl-. nih.gov DFT methods are used to determine optimized molecular structures, thermochemical properties, and chemical reactivities. researchgate.net

For Pentadecane, 1-bromo-14-methyl-, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation. researchgate.net The calculations would yield key geometric parameters, such as bond lengths and angles. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for predicting chemical behavior.

Another significant application of DFT is the calculation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For Pentadecane, 1-bromo-14-methyl-, the MEP would show a region of positive potential around the carbon atom bonded to the bromine, indicating its susceptibility to nucleophilic attack, and negative potential around the electronegative bromine atom.

Table 1: Hypothetical DFT-Calculated Properties for Pentadecane, 1-bromo-14-methyl- This table illustrates the type of data generated from DFT calculations. The values are not experimental.

PropertyPredicted ValueUnitSignificance
Total Energy-5430.123HartreesThermodynamic stability
HOMO Energy-7.21eVElectron-donating ability
LUMO Energy0.89eVElectron-accepting ability
HOMO-LUMO Gap8.10eVChemical reactivity/stability
Dipole Moment2.15DebyeMolecular polarity

Ab initio—meaning "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on physical constants and the atomic numbers of the atoms involved, without using empirical parameters. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational understanding of the electronic structure. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Configuration Interaction), build upon the HF result to account for electron correlation more precisely. wikipedia.orgutah.edu

For Pentadecane, 1-bromo-14-methyl-, ab initio calculations are crucial for obtaining a highly accurate description of its electronic wave function and energy. utah.edu These methods are particularly important for studying phenomena where electron correlation is critical, such as dissociation pathways. researchgate.net For instance, investigating the photodissociation of the C-Br bond would benefit from high-level ab initio calculations, which can accurately model the potential energy surfaces of the ground and excited electronic states, including spin-orbit coupling effects that are significant for heavier atoms like bromine. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods excel at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the motion and interactions of atoms in a system over time. youtube.com MD is invaluable for exploring the vast conformational space of a long, flexible molecule like Pentadecane, 1-bromo-14-methyl- and its interactions within a condensed phase (e.g., in a solvent or as part of a larger assembly). nih.govmdpi.com

An MD simulation begins by defining a force field, a set of parameters that describes the potential energy of the system as a function of atomic coordinates. nih.gov The system, which could be a single molecule in a box of solvent or many molecules together, is then allowed to evolve by solving Newton's equations of motion. youtube.com

For Pentadecane, 1-bromo-14-methyl-, MD simulations can reveal:

Intermolecular Interactions: Simulations can model how molecules of Pentadecane, 1-bromo-14-methyl- interact with each other, predicting properties like aggregation behavior. The simulations can quantify the contributions of van der Waals and electrostatic forces to these interactions. mdpi.com

Solvation Structure: By simulating the molecule in a solvent like water or an organic solvent, one can analyze the structure of the solvent around the solute, which is critical for understanding its solubility and reactivity in solution.

Analysis of MD trajectories provides quantitative data such as radial distribution functions (to describe local structure), mean square displacement (to calculate diffusion coefficients), and potential of mean force (to understand the energetics of association or conformational changes). mdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its physical properties (QSPR) or biological activity (QSAR). wikipedia.orgmeilerlab.org These models are powerful predictive tools in chemistry and drug discovery. nih.govresearchgate.net

The development of a QSPR/QSAR model for a class of compounds like long-chain bromoalkanes involves several key steps:

Data Set Assembly: A collection of molecules with known experimental values for a specific property (e.g., boiling point, toxicity, retention time) is gathered.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure, including topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., partial charges) features. qmul.ac.uk

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest), are used to find a correlation between the descriptors (the independent variables) and the property of interest (the dependent variable). researchgate.netnih.gov

Validation: The predictive power of the resulting model is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of molecules not included in the training process). researchgate.net

For Pentadecane, 1-bromo-14-methyl-, a QSPR model could be developed to predict properties like its boiling point or viscosity. elsevierpure.com By calculating its specific molecular descriptors, one could input them into a pre-existing, validated model for bromoalkanes to estimate the property without performing an experiment.

Table 2: Example Molecular Descriptors for QSPR/QSAR Modeling This table lists common descriptor types that would be calculated for Pentadecane, 1-bromo-14-methyl-.

Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular WeightSize and mass of the molecule
TopologicalWiener IndexBranching and compactness of the molecular graph
GeometricalMolecular Surface AreaSize and shape available for interaction
ElectronicPartial Charge on BromineLocal electronic environment
Quantum-ChemicalLUMO EnergyElectron-accepting capability

Reaction Pathway Analysis and Transition State Calculations

Understanding the mechanism of a chemical reaction is central to chemistry. Computational methods allow for the detailed exploration of reaction pathways and the characterization of high-energy, transient species like transition states. researchgate.net For Pentadecane, 1-bromo-14-methyl-, a primary reaction of interest is nucleophilic substitution, where a nucleophile replaces the bromide ion. chemguide.co.uk

This process can occur via different mechanisms, most notably the SN1 or SN2 pathways. vedantu.com Computational chemistry can be used to determine which pathway is more favorable. This involves:

Mapping the Potential Energy Surface (PES): Calculations are performed to map the energy of the system as the reactants approach and transform into products.

Locating the Transition State (TS): The transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. ucsb.edu Algorithms like the synchronous transit-guided quasi-Newton (QST2) method are used to find the geometry of the TS. ucsb.edu

Frequency Calculation: A frequency calculation on the optimized TS geometry is performed to verify that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Calculating Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

For the SN2 reaction of Pentadecane, 1-bromo-14-methyl- with a nucleophile (e.g., OH⁻), a single transition state would be located where the nucleophile is forming a bond to the carbon as the carbon-bromine bond is breaking. chemguide.co.ukschrodinger.com For an SN1 reaction, the calculations would focus on the formation of the secondary carbocation intermediate after the bromine leaves. vedantu.com By comparing the activation barriers for both pathways, a prediction can be made about the dominant reaction mechanism. researchgate.net

Spectroscopic Property Prediction through Computational Methods

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like Pentadecane, 1-bromo-14-methyl-. These theoretical predictions are crucial for structural elucidation, verification, and understanding the molecule's characteristics at an atomic level. Methodologies ranging from quantum mechanics-based approaches to empirical and machine learning models can provide valuable insights into its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectra Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. For a flexible molecule such as Pentadecane, 1-bromo-14-methyl-, the process begins with a thorough conformational search to identify a collection of low-energy geometries. The final predicted spectrum is a Boltzmann-weighted average of the spectra calculated for each significant conformer, as this accounts for the dynamic nature of the molecule in solution. acs.orgresearchgate.net

The most common high-accuracy method for predicting NMR parameters is Density Functional Theory (DFT), often paired with the Gauge-Independent Atomic Orbital (GIAO) method. acs.orgnih.govnih.gov The GIAO approach calculates the isotropic magnetic shielding tensors for each nucleus. researchgate.net These shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_calc. acs.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. acs.org Studies have shown that long-range corrected functionals can offer improved accuracy for ¹³C NMR predictions. acs.org The combination of DFT calculations with machine learning (DFT+ML) has emerged as a technique to further refine predictions, capable of achieving root mean square deviations (RMSDs) as low as 2.10 ppm for ¹³C and 0.18 ppm for ¹H chemical shifts. ornl.gov

Due to the lack of symmetry in Pentadecane, 1-bromo-14-methyl-, its ¹³C NMR spectrum is predicted to show 16 distinct signals. A hypothetical prediction of the ¹³C and ¹H NMR chemical shifts based on computational models is presented below.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for Pentadecane, 1-bromo-14-methyl- (Note: These are hypothetical values based on computational modeling principles.)

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are computed by calculating the vibrational frequencies and their corresponding intensities. DFT is also a primary method for these calculations. nih.govoup.com The process involves optimizing the molecule's geometry to find a stable energy minimum, followed by a frequency calculation. This calculation determines the normal modes of vibration. For a mode to be IR active, the vibration must cause a change in the molecule's dipole moment. nih.gov

The raw, calculated harmonic frequencies from DFT are known to be systematically higher than experimental values. Therefore, it is standard practice to apply empirical scaling factors to the computed frequencies to achieve better agreement with experimental data. oup.com More recently, machine learning and neural network models have been developed that can predict IR spectra directly from a molecule's 3D structure, offering a fast and accurate alternative that can account for anharmonic effects. arxiv.orgmit.edu

For Pentadecane, 1-bromo-14-methyl-, the predicted IR spectrum would be dominated by absorptions characteristic of alkyl chains and the carbon-bromine bond.

Table 2: Predicted Characteristic IR Absorption Bands for Pentadecane, 1-bromo-14-methyl- (Note: These are hypothetical values based on computational modeling principles and known group frequencies.)

Research Applications and Potential Utilities of Pentadecane, 1 Bromo 14 Methyl

Role as a Synthetic Intermediate in Organic Synthesis

The primary utility of Pentadecane (B166386), 1-bromo-14-methyl- lies in its role as a versatile intermediate in organic synthesis. The presence of a terminal bromine atom allows for a variety of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures.

Pentadecane, 1-bromo-14-methyl- serves as a precursor for the synthesis of intricate organic molecules, most notably in the field of chemical ecology for the production of insect pheromones. researchgate.netnih.gov Synthetic routes to these semiochemicals are crucial for their unambiguous identification and for enabling large-scale field trials for pest management. researchgate.netnih.gov

A direct synthesis of Pentadecane, 1-bromo-14-methyl- has been described involving the reaction of 3-methylbutyl magnesium bromide with 1,11-dibromoundecane (B97371) in the presence of lithium copper chloride. researchgate.net This method provides a pathway to obtain the specific branched-chain bromoalkane required for subsequent synthetic steps.

The terminal bromo group in Pentadecane, 1-bromo-14-methyl- is susceptible to nucleophilic substitution and can participate in various coupling reactions. habitablefuture.org A key application is its use in the formation of Grignard reagents (RMgX) by reacting with magnesium metal. nih.govacs.org These organometallic reagents are powerful nucleophiles that can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds and construct more complex molecular skeletons. nih.govacs.org

The table below outlines the key reactants and reaction types involved in the synthesis of related complex organic molecules, highlighting the potential role of Pentadecane, 1-bromo-14-methyl-.

Target Molecule/IntermediateKey ReactantsReaction TypePotential Role of Pentadecane, 1-bromo-14-methyl-
Pentadecane, 1-bromo-14-methyl-3-methylbutyl magnesium bromide, 1,11-dibromoundecane, Lithium copper chlorideGrignard couplingProduct of the synthesis. researchgate.net
(S)-14-methyl-1-octadeceneChiral building blocks, Li2CuCl4Cross-coupling reactionAs a potential precursor fragment. longdom.org
(Z)-14-methyl-9-pentadecenoic acid8-bromo-1-octanol (B1265630), (trimethylsilyl)acetylene, 4-methyl-1-bromopentaneAcetylide couplingAs a structural analogue to the building blocks used.

The reactivity of the carbon-bromine bond in Pentadecane, 1-bromo-14-methyl- also lends itself to the synthesis of various specialty chemicals. Bromoalkanes are common precursors in the synthesis of a wide array of functionalized molecules. habitablefuture.org For example, they can be converted to other functional groups such as alcohols, ethers, thiols, and amines through nucleophilic substitution reactions.

While specific research detailing the use of Pentadecane, 1-bromo-14-methyl- in the production of specialty chemicals is limited, the general reactivity of bromoalkanes is well-established. For instance, they can undergo reactions with sodium azide (B81097) to form alkyl azides, which can then be reduced to primary amines. Reaction with sodium cyanide would yield a nitrile, which can be further hydrolyzed to a carboxylic acid, extending the carbon chain by one. These fundamental transformations could be applied to Pentadecane, 1-bromo-14-methyl- to generate a family of 14-methylpentadecane derivatives with diverse functional heads, potentially useful as surfactants, lubricants, or additives.

Materials Science Applications

Long-chain hydrocarbons are fundamental components of many polymers. While Pentadecane, 1-bromo-14-methyl- itself is not a traditional monomer for polymerization, it could potentially be used to modify polymer properties. The terminal bromo group can act as an initiation site for certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the grafting of polymer chains onto the 14-methylpentadecane backbone, leading to the formation of graft copolymers with potentially interesting morphologies and properties.

Furthermore, the long, branched alkyl chain could be incorporated into monomers to impart specific properties to the resulting polymers. For example, a monomer containing the 14-methylpentadecane moiety could be synthesized and then copolymerized with other monomers to introduce hydrophobicity, flexibility, or to modify the thermal properties of the final polymer. The synthesis of long-chain highly branched polymers through techniques like ring-opening metathesis polymerization (ROMP) highlights the interest in complex polymer architectures where such branched structures could be beneficial.

The structure of Pentadecane, 1-bromo-14-methyl- makes it a candidate for use in the development of functional materials, such as those with tailored surface properties. The long alkyl chain can provide a hydrophobic character, while the bromo group offers a reactive handle for covalent attachment to surfaces or other molecules.

For example, this compound could be used to functionalize surfaces to create hydrophobic coatings. The bromo group could be reacted with surface hydroxyl groups on materials like silica (B1680970) or metal oxides to form a self-assembled monolayer of the 14-methylpentadecane chains. Such coatings could be useful for creating water-repellent surfaces or for reducing friction.

Environmental and Analytical Chemistry Research Contexts

In the context of environmental and analytical chemistry, long-chain alkyl halides like Pentadecane, 1-bromo-14-methyl- are not typically considered major environmental contaminants. However, brominated organic compounds, in general, are a class of chemicals that can have environmental persistence and potential for bioaccumulation. researchgate.net

There is no specific information available on the environmental detection or fate of Pentadecane, 1-bromo-14-methyl-. However, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are generally employed for the detection and quantification of long-chain hydrocarbons and their halogenated derivatives in environmental matrices. The unique mass spectrum of Pentadecane, 1-bromo-14-methyl- would allow for its identification if it were present in an environmental sample.

This compound could also potentially be synthesized and used as an analytical standard for the identification and quantification of other long-chain, branched alkyl halides in environmental or biological samples. The development of analytical methods for various environmental contaminants is an ongoing area of research. nih.gov

Based on a comprehensive review of available scientific literature, there is no specific research data corresponding to the compound "Pentadecane, 1-bromo-14-methyl-" for the topics outlined in your request. The existing studies focus on related but structurally distinct molecules such as the unbranched isomer, 1-bromopentadecane, or the parent alkane, pentadecane.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of focusing solely on "Pentadecane, 1-bromo-14-methyl-" and the specified research applications. Providing information on related compounds would not meet the requirements of your request.

Environmental Fate, Transport, and Degradation of Pentadecane, 1 Bromo 14 Methyl

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that transform the chemical structure of a compound. For Pentadecane (B166386), 1-bromo-14-methyl-, the primary abiotic pathways considered are photochemical degradation and hydrolysis.

Photochemical degradation is initiated by the absorption of light energy, particularly ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of chemical bonds. researchgate.net For haloalkanes, the carbon-halogen bond is often the most labile site for such reactions. wikipedia.org

While specific photochemical studies on Pentadecane, 1-bromo-14-methyl- are not available, research on similar bromoalkanes and other brominated compounds demonstrates that the primary mechanism of photodegradation is reductive debromination. nih.govnih.gov This process involves the breaking of the carbon-bromine (C-Br) bond. nih.gov The energy from UV light can excite the molecule, leading to the homolytic cleavage of the C-Br bond to form an alkyl radical and a bromine radical. These reactive species can then participate in further reactions within the environmental matrix.

The rate of photochemical degradation is dependent on factors such as light intensity, the presence of photosensitizing substances in the environment, and the specific medium (e.g., water, soil surface, atmosphere). researchgate.net Studies on polybrominated diphenyl ethers (PBDEs) have shown that photodegradation reactions often follow pseudo-first-order kinetics, with rates influenced by the degree and position of bromine substitution. nih.gov

Hydrolysis is a chemical transformation process in which a molecule reacts with water, leading to the cleavage of a chemical bond. perlego.com For halogenoalkanes like Pentadecane, 1-bromo-14-methyl-, hydrolysis involves a nucleophilic substitution reaction where a water molecule or a hydroxide (B78521) ion attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming an alcohol. perlego.comstudysmarter.co.uk

The reaction can be summarized as: R-Br + H₂O → R-OH + H⁺ + Br⁻

The rate of this reaction is significantly influenced by the structure of the haloalkane and the strength of the carbon-halogen bond. studysmarter.co.ukgoogle.com The reactivity of haloalkanes in hydrolysis generally follows the order: tertiary > secondary > primary. docbrown.info Since Pentadecane, 1-bromo-14-methyl- is a primary bromoalkane, its hydrolysis is expected to be relatively slow.

The type of halogen also plays a crucial role, with bond strength being a key determinant. The C-Br bond is weaker than the C-Cl bond but stronger than the C-I bond. This trend suggests that bromoalkanes hydrolyze faster than chloroalkanes but slower than iodoalkanes under similar conditions. google.com

Table 1: Factors Influencing the Rate of Hydrolysis of Haloalkanes

Factor Influence on Hydrolysis Rate Reason
Structure Tertiary > Secondary > Primary Stability of the carbocation intermediate in S_N1 reactions, which is favored by tertiary structures. docbrown.info
Halogen Type C-I > C-Br > C-Cl > C-F The bond enthalpy decreases down the group, making the bond easier to break. Weaker bonds lead to faster reaction rates. google.com
Temperature Increased temperature increases rate Provides the necessary activation energy for the reaction to proceed. studysmarter.co.uk

| pH | Faster in alkaline conditions | The hydroxide ion (OH⁻) is a stronger nucleophile than water, accelerating the substitution reaction. perlego.com |

Biodegradation in Terrestrial and Aquatic Environments

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process determining the ultimate fate of many environmental contaminants, including halogenated hydrocarbons. mdpi.comwikipedia.org

The biodegradation of Pentadecane, 1-bromo-14-methyl- involves enzymatic pathways capable of handling both the branched alkane structure and the bromo-substituent.

Metabolism of Bromoalkanes: The initial and universal step in the microbial degradation of many haloalkanes is the cleavage of the carbon-halogen bond, a process known as dehalogenation. huji.ac.il This is catalyzed by a class of enzymes called dehalogenases. huji.ac.ilresearchgate.net For bromoalkanes, hydrolytic dehalogenases are common, which replace the bromine atom with a hydroxyl group from water, yielding an alcohol and a bromide ion. huji.ac.ilresearchgate.netnih.gov Several bacterial strains, particularly from the genus Pseudomonas, have been identified as possessing a broad capacity to degrade bromoalkanes through this mechanism. researchgate.netnih.gov The utilization of water-insoluble haloalkanes by these bacteria may involve three phases: extracellular emulsification, periplasmic dehalogenation, and subsequent intracellular degradation of the resulting alcohol. huji.ac.ilnih.gov

Metabolism of Branched Alkanes: The microbial metabolism of branched alkanes, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane), is well-documented and provides a model for the degradation of the carbon skeleton of Pentadecane, 1-bromo-14-methyl- after dehalogenation. researchgate.net Aerobic degradation is typically initiated by monooxygenase enzymes that oxidize the alkane. nih.govresearchgate.net This can occur at several positions:

Terminal Oxidation: A terminal methyl group is oxidized to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. researchgate.netnih.gov

Subterminal Oxidation: Oxidation occurs at a carbon atom other than the terminal one, leading to the formation of a secondary alcohol and subsequently a ketone. researchgate.net

The resulting fatty acids or other intermediates are then typically channeled into the β-oxidation pathway, where they are broken down into smaller units like acetyl-CoA, which can then enter central metabolic cycles such as the Krebs cycle for energy production. nih.govyoutube.comyoutube.com

Table 2: Key Enzymes in the Biodegradation of Alkanes and Bromoalkanes

Enzyme Class Function Substrate Type Reference
Dehalogenases Cleavage of carbon-halogen bond Haloalkanes huji.ac.il
Monooxygenases (e.g., AlkB, Cytochrome P450) Incorporation of an oxygen atom, initiating oxidation Alkanes (linear and branched) researchgate.netnih.gov
Alcohol Dehydrogenases Oxidation of alcohols to aldehydes Alcohols nih.gov

| Aldehyde Dehydrogenases | Oxidation of aldehydes to carboxylic acids | Aldehydes | nih.gov |

Based on the established metabolic pathways for bromoalkanes and branched alkanes, a plausible degradation sequence for Pentadecane, 1-bromo-14-methyl- can be proposed. The identification of intermediates is crucial for confirming these pathways.

Initial Dehalogenation: The first step is the hydrolytic removal of the bromine atom to form 14-methylpentadecan-1-ol .

Terminal Oxidation: This primary alcohol is then oxidized sequentially to 14-methylpentadecanal and subsequently to 14-methylpentadecanoic acid .

Beta-Oxidation and Further Degradation: The resulting branched-chain fatty acid would likely undergo β-oxidation. However, the methyl branch at the penultimate carbon (iso-structure) can complicate this process, potentially requiring specific enzymatic machinery.

Studies on the degradation of pristane by bacteria like Rhodococcus ruber have identified a range of acidic intermediates resulting from both terminal and subterminal oxidation, including dicarboxylic acids and ketones. researchgate.net By analogy, the degradation of Pentadecane, 1-bromo-14-methyl- could produce a variety of metabolites.

Table 3: Potential Microbial Degradation Intermediates of Pentadecane, 1-bromo-14-methyl-

Intermediate Compound Precursor Pathway
14-methylpentadecan-1-ol Dehalogenation
14-methylpentadecanal Oxidation of 14-methylpentadecan-1-ol
14-methylpentadecanoic acid Oxidation of 14-methylpentadecanal

The kinetics of biodegradation describe the rate at which a substance is broken down by microbial action. This rate is essential for environmental risk assessment and modeling. For many organic chemicals at low concentrations, biodegradation can be described by first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. acs.org

The kinetics of Pentadecane, 1-bromo-14-methyl- degradation would be influenced by several factors:

Substrate Bioavailability: As a relatively large and hydrophobic molecule, the low water solubility of Pentadecane, 1-bromo-14-methyl- could limit its availability to microbial cells. Some microorganisms overcome this by producing biosurfactants to emulsify the hydrocarbon. huji.ac.ilnih.gov

Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of other nutrients can significantly impact microbial activity and thus the rate of degradation. researchgate.net

Microbial Community: The presence and abundance of specific microorganisms capable of degrading branched-chain bromoalkanes are paramount. Often, a consortium of different bacterial species is more effective at complete degradation than a single species. nih.gov

While specific kinetic data for Pentadecane, 1-bromo-14-methyl- are not documented, studies on other hydrocarbons show that half-lives in environmental media can vary widely depending on the compound's structure and the specific environmental matrix (e.g., activated sludge, seawater, lake water). acs.org

Environmental Monitoring and Detection Methodologies

There is no specific information available in the reviewed scientific literature on the established environmental monitoring and detection methodologies for Pentadecane, 1-bromo-14-methyl-.

However, based on the analytical techniques used for other long-chain halogenated hydrocarbons, it can be hypothesized that a combination of the following methods would be applicable for its detection in various environmental matrices. nih.govnih.govresearchgate.netresearchgate.net

Sample Preparation:

Extraction: For water samples, solid-phase extraction (SPE) with a non-polar sorbent like C18 would likely be effective. researchgate.net For solid matrices such as soil and sediment, techniques like microwave-assisted extraction (MAE) or Soxhlet extraction with organic solvents (e.g., hexane, acetone (B3395972), dichloromethane) would be employed to isolate the compound. nih.gov

Clean-up: The extracted samples would require a clean-up step to remove interfering substances. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel, alumina, or Florisil. nih.govresearchgate.net

Analytical Instrumentation:

Gas Chromatography (GC): Gas chromatography would be the primary technique for separating Pentadecane, 1-bromo-14-methyl- from other compounds in the sample extract. nih.govresearchgate.net

Detection:

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) would provide both quantification and structural confirmation of the compound. researchgate.netresearchgate.net

Electron Capture Detector (ECD): A GC equipped with an ECD would be highly sensitive for detecting this brominated compound. nih.gov

A hypothetical workflow for the detection of Pentadecane, 1-bromo-14-methyl- is presented in the table below.

StepMethodDescription
Sample Collection Grab SamplingCollection of water, soil, or sediment samples from the area of interest.
Extraction Solid-Phase Extraction (SPE) or Solvent ExtractionIsolation of the compound from the environmental matrix.
Clean-up Column ChromatographyRemoval of interfering co-extractants.
Analysis Gas Chromatography-Mass Spectrometry (GC-MS)Separation, identification, and quantification of the target compound.

It is crucial to note that the development and validation of a specific analytical method for Pentadecane, 1-bromo-14-methyl- would be necessary to ensure accurate and reliable environmental monitoring data.

Bioaccumulation and Biotransformation in Model Organisms (non-mammalian, non-clinical)

There is no available research on the bioaccumulation and biotransformation of Pentadecane, 1-bromo-14-methyl- in any non-mammalian, non-clinical model organisms.

In the absence of specific data, general principles of xenobiotic fate in organisms can be considered. The high lipophilicity, as suggested by its long carbon chain, would indicate a potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms. The octanol-water partition coefficient (log K_ow) is a key indicator for bioaccumulation potential, but this value has not been experimentally determined or reliably modeled for this specific compound. wikipedia.org

Biotransformation of alkyl halides can occur through various enzymatic pathways, including oxidation, reduction, and conjugation. researchgate.net In aquatic organisms, cytochrome P450 monooxygenases can hydroxylate the alkyl chain, and glutathione (B108866) S-transferases can conjugate the molecule to facilitate excretion. However, the presence of bromine and the branched methyl group could influence the rate and metabolic products of these transformations.

Without experimental data, it is impossible to determine the specific biotransformation pathways, the identity of metabolites, or the rates of uptake and elimination of Pentadecane, 1-bromo-14-methyl- in any organism.

Q & A

Q. How can the molecular structure of 1-bromo-14-methylpentadecane be characterized using spectroscopic methods?

  • Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for analyzing carbon-hydrogen frameworks and bromine substitution patterns. Mass spectrometry (MS) identifies molecular weight and fragmentation pathways, while X-ray crystallography resolves stereochemical details. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with known spectral data .

Q. What are common synthesis routes for 1-bromo-14-methylpentadecane in laboratory settings?

  • Methodological Answer : Synthesis often involves bromination of 14-methylpentadecane using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical-initiated conditions. Alternatively, alkylation of a brominated precursor with a methyl group via Grignard or Friedel-Crafts reactions may be employed. Purification requires column chromatography or distillation, with safety protocols for handling brominated intermediates (e.g., PPE, fume hoods) .

Q. What safety protocols are essential when handling brominated compounds like 1-bromo-14-methylpentadecane?

  • Methodological Answer : Critical protocols include:
  • Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation systems to mitigate inhalation risks.
  • Segregation of halogenated waste for professional disposal to avoid environmental contamination.
    Emergency procedures (e.g., rinsing exposed skin for 15+ minutes) should align with SDS guidelines .

Advanced Research Questions

Q. How can computational models predict the reactivity of 1-bromo-14-methylpentadecane in different solvents?

  • Methodological Answer : Density Functional Theory (DFT) calculates reaction energetics and transition states, while molecular dynamics (MD) simulations assess solvent effects (e.g., polarity, dielectric constant). Tools like COMSOL Multiphysics integrate these models to optimize solvent selection for reactions, validated through experimental kinetics .

Q. How to address discrepancies in thermal stability data of 1-bromo-14-methylpentadecane across studies?

  • Methodological Answer : Contradictions may arise from variations in heating rates or impurity levels. A factorial design approach isolates variables (e.g., temperature ramps, sample purity) to identify confounding factors. Thermogravimetric analysis (TGA) under controlled atmospheres, coupled with statistical validation (ANOVA), clarifies stability trends .

Q. What theoretical frameworks guide the study of reaction mechanisms involving brominated alkanes?

  • Methodological Answer : Transition state theory (TST) models activation barriers for bromine abstraction or substitution. Molecular orbital (MO) theory explains regioselectivity in radical bromination. These frameworks inform experimental design, such as isotope labeling (13C^{13}\text{C}) to track reaction pathways .

Q. How to optimize reaction conditions for synthesizing 1-bromo-14-methylpentadecane using factorial design?

  • Methodological Answer : A 2k2^k factorial design tests variables like catalyst concentration (e.g., AIBN\text{AIBN}), temperature, and reaction time. Response surface methodology (RSM) identifies optimal conditions for yield and selectivity. Process control tools (e.g., PID controllers) ensure reproducibility in scaled-up reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.